Stigmastérol

Vue d'ensemble

Description

Le stigmastérol est un phytostérol insaturé appartenant à la classe des triterpènes tétracycliques. C'est l'un des phytostérols les plus courants, présent dans une variété de sources naturelles, notamment les graisses ou les huiles végétales provenant de nombreuses plantes . Le this compound joue un rôle important dans le maintien de la structure et de la physiologie des membranes cellulaires des plantes . Il a été étudié pour ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anti-arthritiques, anti-inflammatoires, antidiabétiques, immunomodulatrices, antiparasitaires, antifongiques, antibactériennes, antioxydantes et neuroprotectrices .

Applications De Recherche Scientifique

Pharmacological Properties

Stigmasterol exhibits a range of pharmacological effects that make it a candidate for therapeutic applications:

- Anticancer Activity : Stigmasterol has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancers, including breast, gastric, and glioblastoma. It affects key signaling pathways such as Akt/mTOR and JAK/STAT, leading to reduced tumor growth and metastasis .

- Anti-Diabetic Effects : Studies indicate that stigmasterol can lower fasting glucose levels and improve insulin sensitivity, making it beneficial for managing diabetes . It reduces oxidative stress in pancreatic beta cells, thereby protecting against glucolipotoxicity .

- Anti-Inflammatory Properties : Stigmasterol has been shown to suppress inflammatory mediators such as TNF-α, IL-6, and COX-2. It modulates signaling pathways involved in inflammation, making it a potential treatment for conditions like rheumatoid arthritis .

- Neuroprotective Effects : The compound demonstrates neuroprotective properties by regulating reactive oxygen species (ROS) levels and inhibiting acetylcholinesterase activity, which could be beneficial in neurodegenerative diseases .

Anticancer Studies

A study by Li et al. (2022) investigated the effects of stigmasterol on gastric cancer cells (SNU-1). Results indicated that stigmasterol inhibited cell proliferation (IC50 = 15 µM) and induced apoptosis through mitochondrial pathways. The treatment also suppressed migration and induced G2/M cell cycle arrest .

Another investigation by Zhao et al. (2024) focused on glioblastoma multiforme (GBM). Stigmasterol was found to suppress GBM cell proliferation and invasion while inducing apoptosis through modulation of lipid metabolism pathways .

| Study | Cancer Type | Key Findings |

|---|---|---|

| Li et al., 2022 | Gastric Cancer | Inhibited proliferation; induced apoptosis; suppressed migration |

| Zhao et al., 2024 | Glioblastoma | Reduced proliferation; induced apoptosis; inhibited invasion |

Anti-Diabetic Research

Research conducted on the effects of stigmasterol on diabetic β-cells revealed that it increased glutathione levels, reducing ROS production associated with glucolipotoxicity . This suggests a protective role against oxidative stress in diabetes.

| Study | Key Findings |

|---|---|

| Research on β-cells | Increased glutathione; reduced ROS production |

Anti-Inflammatory Effects

In studies involving collagen-induced arthritis models, stigmasterol significantly reduced the expression of pro-inflammatory cytokines while enhancing anti-inflammatory cytokine levels. This indicates its potential as a therapeutic agent for inflammatory diseases .

| Study | Condition | Key Findings |

|---|---|---|

| Khan et al., 2022 | Arthritis | Suppressed TNF-α/IL-6; enhanced IL-10 expression |

Summary of Health Benefits

Stigmasterol's multifaceted pharmacological properties suggest its potential application in various health conditions:

- Cancer Therapy : As an adjunct treatment targeting multiple cancer types.

- Diabetes Management : By improving glycemic control and protecting pancreatic function.

- Inflammatory Disorders : As a natural anti-inflammatory agent.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Stigmasterol has been examined for its various biological activities on different metabolic disorders . The findings indicate potent pharmacological effects such as anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .

Cellular Effects

Stigmasterol has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been demonstrated to have anti-inflammatory properties, with molecular docking analysis showing the underlying mechanism of action .

Molecular Mechanism

Stigmasterol exerts its effects at the molecular level through various mechanisms. For example, it has been shown to greatly reduce the transcriptional level of TNF-α and the protein levels of a series of downstream effectors of VEGFR-2 signaling .

Temporal Effects in Laboratory Settings

Stigmasterol has been quantified in leaves, flowers, stems, seeds, and roots of the Hygrophila schulli plant using a high-performance thin-layer chromatography‒densitometric method . This method has been found to be simple, rapid, sensitive, precise, accurate, robust, and specific .

Dosage Effects in Animal Models

While specific dosage effects of Stigmasterol in animal models are not mentioned in the available literature, its various pharmacological effects have been examined via in vitro and in vivo assays .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le stigmastérol peut être isolé à partir de sources végétales en utilisant diverses techniques d'extraction. Une méthode courante implique l'utilisation de la chromatographie en couche mince haute performance (CCMHP) pour la quantification du this compound dans différentes parties des plantes . Le processus d'extraction implique généralement l'utilisation du chloroforme comme solvant sous reflux à 60 ± 2 °C pendant 1 heure .

Méthodes de production industrielle

La production industrielle du this compound implique souvent l'extraction à partir d'huiles végétales, telles que l'huile de soja. Le processus comprend la cristallisation par solvant en utilisant l'éther diéthylique et l'acétone pour séparer le mélange de stérols . L'extraction par fluide supercritique est également une technique émergente en raison de son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le stigmastérol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction, de substitution et d'addition .

Réactifs et conditions courants

Oxydation: Le this compound peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction: Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur de palladium.

Substitution: Les réactions de substitution impliquent souvent l'utilisation d'halogènes ou d'autres électrophiles.

Addition: Les réactions d'addition peuvent être effectuées en utilisant des réactifs comme le brome ou le chlorure d'hydrogène.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés du this compound tels que l'acétate de this compound, l'époxystigmast-22-en-3β-ol et le stigmastane-3β,5,6,22,23-pentol .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications en recherche scientifique:

Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il induisait l'apoptose et l'autophagie dans les cellules cancéreuses en inhibant la voie de signalisation Akt/mTOR . De plus, il régule la voie de signalisation PI3K/Akt et la génération d'espèces réactives de l'oxygène mitochondriales, contribuant à ses propriétés anticancéreuses . Le this compound interagit également avec le récepteur des glucocorticoïdes, contribuant à ses effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Le stigmastérol est similaire à d'autres phytostérols tels que le β-sitostérol, l'ergostérol et le fucostérol . il est unique dans ses caractéristiques structurales, notamment la présence d'une double liaison trans-orientée dans la chaîne latérale . Cette différence structurelle contribue à ses activités biologiques distinctes et à son potentiel thérapeutique.

Liste des composés similaires

- β-Sitostérol

- Ergostérol

- Fucostérol

Activité Biologique

Stigmasterol is a phytosterol, a type of plant-derived sterol that plays a significant role in various biological activities. This compound is found in numerous plant oils and has garnered attention for its potential health benefits, particularly in the areas of cancer therapy, anti-inflammatory effects, and metabolic regulation. This article provides a comprehensive overview of the biological activities of stigmasterol, supported by research findings and case studies.

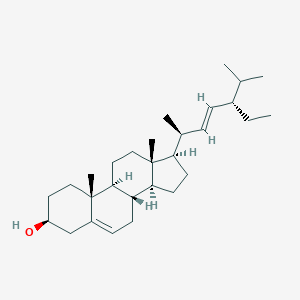

Chemical Structure and Sources

Stigmasterol is classified as a tetracyclic triterpene and is structurally similar to cholesterol. It is commonly extracted from various plant sources, including soybeans, peanuts, and certain types of algae. The molecular structure of stigmasterol allows it to interact with biological membranes, influencing cellular processes.

1. Anti-Cancer Activity

Stigmasterol has been shown to exhibit significant anti-cancer properties through various mechanisms:

- Induction of Apoptosis : Research indicates that stigmasterol can induce apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., Bax, p53) while downregulating anti-apoptotic genes (e.g., Bcl-2) . This mechanism has been observed in liver cancer cells (HepG2) and gallbladder cancer cells, where stigmasterol promotes cell death via increased reactive oxygen species (ROS) production .

- Inhibition of Tumor Growth : Stigmasterol has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to suppress the growth of SMMC-7721 liver cancer cells by affecting multiple signaling pathways involved in tumorigenesis .

- Disruption of Angiogenesis : In cholangiocarcinoma models, stigmasterol reduced angiogenesis through downregulation of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling .

2. Anti-Diabetic Effects

Stigmasterol exhibits promising anti-diabetic properties by improving glucose metabolism:

- Reduction of Blood Glucose Levels : Studies have shown that stigmasterol can lower fasting blood glucose and serum insulin levels, enhancing oral glucose tolerance . This effect may be attributed to its ability to modulate lipid profiles in pancreatic cells, thereby improving insulin secretion .

3. Anti-Inflammatory Properties

The compound also possesses anti-inflammatory effects:

- Cytokine Modulation : Stigmasterol influences the release of inflammatory cytokines and inhibits the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammation .

Table 1: Summary of Biological Activities of Stigmasterol

The biological activities of stigmasterol can be attributed to its interaction with various cellular pathways:

- Akt/mTOR Pathway : In ovarian and gastric cancers, stigmasterol activates the Akt/mTOR signaling pathway, which is crucial for cell survival and growth regulation.

- JAK/STAT Pathway : This pathway is involved in mediating immune responses and has been implicated in the anti-inflammatory effects observed with stigmasterol treatment.

Future Directions

Despite promising findings regarding the biological activities of stigmasterol, further research is warranted to explore its pharmacodynamics, pharmacokinetics, and potential toxicological effects. Clinical trials are needed to validate its efficacy in human subjects and to establish optimal dosing strategies.

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXVJBMSMIARIN-PHZDYDNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015733 | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

83-48-7 | |

| Record name | Stigmasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasta-5,22-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99WUK5D0Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does stigmasterol exert its antidepressant-like effects?

A1: Research suggests that stigmasterol's antidepressant-like effect is primarily mediated by the glutamatergic system. [] Specifically, it shows an affinity for NMDA receptors, as demonstrated by molecular docking studies. [] Additionally, its effects can be reversed by NMDA agonists, further supporting the involvement of the glutamatergic system. []

Q2: What is the role of stigmasterol in alleviating neuropathic pain?

A2: Stigmasterol has been shown to regulate microglial polarization, shifting the balance from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This regulation occurs via the TLR4/NF-κB pathway, leading to decreased production of pro-inflammatory cytokines like IL-1β and increased expression of anti-inflammatory markers like IL-10 and CD206. []

Q3: How does stigmasterol affect fibroblast-like synoviocytes in Rheumatoid Arthritis?

A3: Stigmasterol has been shown to inhibit the proliferation and promote apoptosis of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of Rheumatoid Arthritis. [] This effect is mediated by the suppression of the PI3K/AKT signaling pathway, leading to downregulation of cell cycle proteins like Cyclin D1 and CDK4. []

Q4: What is the role of stigmasterol in plant defense mechanisms against fungal infections?

A4: When oil palms are infected by the fungus Ganoderma boninense, they produce stigmasterol as part of their defense mechanism. [] This makes stigmasterol a potential biomarker for detecting Ganoderma infection in oil palms.

Q5: What is the molecular formula and weight of stigmasterol?

A5: Stigmasterol's molecular formula is C29H48O, and its molecular weight is 412.69 g/mol.

Q6: What spectroscopic data are available for identifying stigmasterol?

A6: Stigmasterol can be characterized using various spectroscopic techniques including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C NMR, 2D NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , , ]

Q7: Are there any strategies for improving stigmasterol's formulation and bioavailability?

A7: Research indicates that incorporating stigmasterol into acylglycerols can potentially enhance its thermostability and make it suitable for applications in food or pharmaceutical liposomes. [] Further investigations into different formulation strategies, like encapsulation techniques or the use of specific carriers, are crucial to optimize its delivery and bioavailability.

Q8: What analytical techniques are commonly employed for the quantification of stigmasterol?

A8: Several techniques are used to quantify stigmasterol, including:

Q9: Is stigmasterol biodegradable?

A9: While specific studies on stigmasterol biodegradation are limited in the provided research, its structural similarity to other plant sterols suggests a potential for biodegradation. [] Investigating the biodegradability of stigmasterol and its potential metabolites is important to understand its environmental fate and impact.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.